Albutoin, (S)-

Description

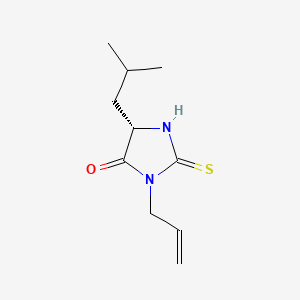

Structure

3D Structure

Properties

CAS No. |

52152-25-7 |

|---|---|

Molecular Formula |

C10H16N2OS |

Molecular Weight |

212.31 g/mol |

IUPAC Name |

(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 |

InChI Key |

RATGSRSDPNECNO-QMMMGPOBSA-N |

SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albutoin, (S)-; L-Leucine-3-allyl-2-thiohydantoin; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Albutoin: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Albutoin, a chiral thiohydantoin derivative that has been investigated for its anticonvulsant properties. This document delves into its chemical identity, physicochemical characteristics, synthesis, and biological activities, offering a consolidated resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

(S)-Albutoin is the (S)-enantiomer of the anticonvulsant agent Albutoin. The stereochemistry at the C5 position of the imidazolidinone ring is crucial for its biological activity.

Chemical Structure:

Figure 1: 2D Chemical Structure of (S)-Albutoin.

The core of the molecule is a thiohydantoin ring, which is a five-membered heterocycle containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group. The key structural features are:

-

An isobutyl group attached to the chiral center at the C5 position.

-

An allyl group attached to the nitrogen at the N3 position.

-

A thiocarbonyl group at the C2 position.

-

A carbonyl group at the C4 position.

The absolute stereochemistry at the C5 position is designated as (S), which is a critical determinant of its pharmacological activity.

Table 1: Chemical Identifiers for (S)-Albutoin

| Identifier | Value | Source |

| IUPAC Name | (5S)-5-(2-methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | N/A |

| CAS Number | 52152-25-7 | [1] |

| Molecular Formula | C10H16N2OS | [2] |

| Molecular Weight | 212.31 g/mol | [2] |

| SMILES | C=CCN1C(=O)NC1=S | N/A |

| InChI | InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 | N/A |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of (S)-Albutoin are not extensively reported in publicly available literature. However, based on its structural relationship to other thiohydantoin derivatives, the following properties can be inferred and are supplemented with computational predictions where available.

Table 2: Predicted and Known Physicochemical Properties of Albutoin

| Property | Value | Notes |

| Melting Point | Not available | Experimental data is not readily available. |

| Boiling Point | Not available | Experimental data is not readily available. |

| Solubility | Poorly soluble in water | Predicted based on the nonpolar isobutyl and allyl groups. |

| XLogP3-AA | 2.1 | A measure of lipophilicity, suggesting moderate lipid solubility.[2] |

Further experimental characterization is required to definitively establish these properties.

Synthesis of (S)-Albutoin

The enantioselective synthesis of (S)-Albutoin is crucial for isolating the pharmacologically active enantiomer. While a specific, detailed protocol for (S)-Albutoin is not widely published, the synthesis of chiral 5-substituted-3-allyl-2-thiohydantoins generally proceeds from the corresponding α-amino acid. The following represents a plausible synthetic pathway based on established methods for similar compounds.

Proposed Synthetic Pathway:

Figure 2: Proposed synthetic workflow for (S)-Albutoin.

Step-by-Step Methodology (Hypothetical Protocol):

-

Formation of the Thiocarbamoyl Amino Acid: L-Leucine, the chiral starting material, is reacted with allyl isothiocyanate in a suitable solvent (e.g., aqueous ethanol) under basic conditions (e.g., using sodium hydroxide or triethylamine). This reaction forms the N-allylthiocarbamoyl-L-leucine intermediate. The stereochemistry of the starting L-leucine is retained in this step.

-

Cyclization to (S)-Albutoin: The thiocarbamoyl amino acid intermediate is then subjected to acid-catalyzed cyclization. This is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrochloric acid. The intramolecular condensation results in the formation of the thiohydantoin ring, yielding (S)-Albutoin.

Causality in Experimental Choices:

-

Starting Material: The use of L-Leucine as the starting material is critical as its inherent (S)-stereochemistry directs the formation of the desired (S)-enantiomer of Albutoin.

-

Reagents: Allyl isothiocyanate provides the allyl group at the N3 position and the sulfur atom for the thiocarbonyl group. The choice of base in the first step is important to deprotonate the amino group of leucine, facilitating its nucleophilic attack on the isothiocyanate.

-

Reaction Conditions: The acidic conditions in the second step are necessary to protonate the carboxyl group, making it a better electrophile for the intramolecular cyclization by the thiourea nitrogen.

Spectral Characterization

Expected Spectroscopic Data:

-

¹H NMR:

-

Signals corresponding to the protons of the isobutyl group (a doublet for the methyl protons and a multiplet for the methine and methylene protons).

-

Signals for the allyl group protons (multiplets for the vinyl protons and a doublet for the methylene protons attached to the nitrogen).

-

A signal for the chiral proton at the C5 position.

-

Signals for the N-H protons of the thiohydantoin ring.

-

-

¹³C NMR:

-

A signal for the thiocarbonyl carbon (C2) typically in the range of 180-200 ppm.

-

A signal for the carbonyl carbon (C4) typically around 170-180 ppm.

-

Signals for the carbons of the isobutyl and allyl groups.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretching vibration (around 1700-1750 cm⁻¹).

-

A characteristic absorption for the C=S stretching vibration (around 1100-1250 cm⁻¹).

-

N-H stretching vibrations (around 3200-3400 cm⁻¹).

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of (S)-Albutoin (m/z = 212.31).

-

Fragmentation patterns characteristic of the loss of the isobutyl and allyl side chains.

-

Pharmacological Profile

(S)-Albutoin belongs to the thiohydantoin class of compounds, which are structurally related to the hydantoin class of anticonvulsants, including phenytoin.

Mechanism of Action (Proposed):

The precise mechanism of action for Albutoin has not been definitively elucidated. However, like other hydantoin and thiohydantoin anticonvulsants, it is proposed to exert its effects by modulating voltage-gated sodium channels in neurons.[3] By stabilizing the inactive state of these channels, it is thought to limit the repetitive firing of action potentials that is characteristic of seizures. This action would reduce the spread of seizure activity in the brain.[3]

Figure 3: Proposed mechanism of action of (S)-Albutoin.

Therapeutic Use and Clinical Evaluation:

Albutoin was evaluated as an antiepileptic drug for the treatment of grand mal (tonic-clonic) and partial seizures.[1][2][4] Clinical studies conducted in the 1960s and 1970s compared its efficacy to existing anticonvulsants like diphenylhydantoin (phenytoin).[1][2]

A double-blind, controlled study found that Albutoin did not appear to be as effective as diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency.[1] The study also indicated that Albutoin was poorly absorbed at dosages up to 1,200 mg per day.[1]

Metabolism and Toxicology

Information on the specific metabolism and toxicology of (S)-Albutoin is limited. The clinical evaluation of Albutoin reported some adverse effects.

Metabolism:

The metabolic fate of Albutoin has not been extensively studied. However, based on its structure, potential metabolic pathways could include:

-

Oxidation of the allyl group.

-

Hydroxylation of the isobutyl group.

-

Hydrolysis of the thiohydantoin ring.

The liver is the most likely site of metabolism for this compound.

Toxicology and Adverse Effects:

In a clinical evaluation, significant adverse effects were observed in patients receiving 1,200 mg of Albutoin per day, including:

These side effects were reported in over 10% of the patients at this dosage.[1] Further toxicological studies would be necessary to fully characterize the safety profile of (S)-Albutoin.

Conclusion and Future Perspectives

(S)-Albutoin is a chiral thiohydantoin derivative with anticonvulsant properties. While its chemical structure is well-defined, there is a notable lack of comprehensive experimental data on its physicochemical properties, a detailed enantioselective synthesis protocol, and in-depth pharmacological, metabolic, and toxicological profiles in publicly accessible literature. Early clinical evaluations suggested limited efficacy and poor bioavailability compared to other established anticonvulsants of its time.

For drug development professionals, (S)-Albutoin represents a scaffold that could be further explored and modified to improve its pharmacokinetic and pharmacodynamic properties. Future research could focus on:

-

Developing an efficient and scalable enantioselective synthesis.

-

Conducting detailed physicochemical and spectral characterization.

-

Investigating its precise mechanism of action and binding site on voltage-gated sodium channels.

-

Performing comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.

-

Exploring structural modifications to enhance efficacy, bioavailability, and reduce adverse effects.

This in-depth guide serves as a foundational document for researchers and scientists interested in revisiting and potentially reimagining the therapeutic potential of (S)-Albutoin and related thiohydantoin compounds.

References

-

Cereghino, J. J., Brock, J. T., Van Meter, J. C., Penry, J. K., Smith, L. D., & Fisher, P. (1974). Evaluation of albutoin as an antiepileptic drug. Clinical Pharmacology & Therapeutics, 15(4), 406–416. [Link]

-

PubMed. (n.d.). Evaluation of albutoin as an antiepileptic drug. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Imidazolidinone, 5-(2-methylpropyl)-3-(2-propenyl)-2-thioxo-, (R)-. PubChem Compound Database. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 3-SUBSTITUTED 5-ARYLIDENE-1-METHYL-2- THIOHYDANTOINS UNDER MICROWAVE IRRADIATION. Retrieved from [Link]

-

SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 7). Anticonvulsants Toxicity. StatPearls. [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

-

MDPI. (2006, October 2). A Simple Synthesis of 2-Thiohydantoins. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Protocol for Synthesis of 3-Substituted 5-Arylidene-2-thiohydantoins: Two-step Procedure Alternative to Classical Methods. Retrieved from [Link]

-

CORE. (n.d.). JH NMR of albumin in human blood plasma: drug binding and redox reactions at Cys 34. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2016, October 31). Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. Retrieved from [Link]

Sources

- 1. | PDF or Rental [articles.researchsolutions.com]

- 2. Albutoin, a new thiohydantoin derivative for grand mal epilepsies. Comparison with diphenylhydantoin in a double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Evaluation of albutoin as an antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of (S)-Albutoin in Epilepsy

Executive Summary

(S)-Albutoin is the pharmacologically active eutomer of the thiohydantoin anticonvulsant albutoin. Structurally distinct from phenytoin due to the presence of a sulfur atom at the C2 position and an isobutyl side chain at C5, (S)-Albutoin exhibits a unique lipophilic profile that facilitates rapid blood-brain barrier (BBB) penetration.

Its primary mechanism of action is the voltage- and frequency-dependent blockade of voltage-gated sodium channels (VGSCs) , specifically NaV1.2 and NaV1.6 isoforms. Unlike general anesthetics that block channels indiscriminately, (S)-Albutoin exhibits high selectivity for the inactivated state of the channel, thereby filtering high-frequency repetitive firing (HFRF) typical of ictal discharges while sparing normal low-frequency neuronal signaling.

This guide dissects the molecular pharmacodynamics, stereoselective pharmacokinetics, and validation protocols required to characterize (S)-Albutoin.

Molecular Architecture & Stereochemistry

The Thiohydantoin Scaffold

The substitution of oxygen for sulfur at the C2 position (thio- analog) increases the lipophilicity (LogP) of the molecule compared to its hydantoin counterparts. This modification enhances membrane partitioning, allowing the drug to access the intramembranous binding site on the sodium channel more efficiently.

Stereoselectivity: Why the (S)-Enantiomer?

Albutoin possesses a chiral center at the C5 position. In 5-substituted hydantoins, the (S)-enantiomer typically aligns optimally with the hydrophobic pocket of the sodium channel receptor site (Site 2, overlapping with the local anesthetic binding site).

-

Eutomer: (S)-Albutoin. Exhibits higher binding affinity (

) for the inactivated channel state. -

Distomer: (R)-Albutoin. Often displays reduced potency and may undergo competitive metabolic clearance, potentially leading to chiral inversion or idiosyncratic toxicity.

Pharmacodynamic Mechanism: State-Dependent NaV Blockade

The anticonvulsant efficacy of (S)-Albutoin relies on the Modulated Receptor Hypothesis . It does not physically plug the pore like tetrodotoxin (TTX); rather, it allosterically stabilizes the channel in a non-conducting conformation.

The Gating Cycle Interaction

-

Resting State: Low affinity binding. Normal action potentials are unaffected.

-

Open State: Transient binding.

-

Inactivated State: High affinity binding. During a seizure, neurons depolarize frequently, driving channels into the inactivated state. (S)-Albutoin binds to residues in the S6 transmembrane segment of domain IV (DIV-S6), "locking" the inactivation gate (IFM motif) in place.

Refractory Period Prolongation

By stabilizing the inactivated state, (S)-Albutoin increases the time required for the channel to recover and return to the resting state (

Visualization of Signaling Pathway

The following diagram illustrates the state-dependent binding cycle.

Caption: Figure 1: State-dependent binding model. (S)-Albutoin selectively stabilizes the Inactivated state, preventing recovery during seizure activity.

Pharmacokinetics & Metabolic Bioactivation

(S)-Albutoin acts as both an active drug and a precursor. Its sulfur moiety renders it susceptible to oxidative desulfuration.

-

Primary Pathway: Oxidative desulfuration via CYP2C9 and CYP2C19.

-

Metabolite: 5-isobutylhydantoin (active).

-

Significance: The conversion from thiohydantoin to hydantoin maintains anticonvulsant activity while altering solubility. The (S)-configuration is generally preserved during this oxidation, though some chiral inversion may occur depending on species-specific isomerases.

Caption: Figure 2: Metabolic bioactivation pathway. The thiohydantoin is converted to its hydantoin analog, retaining therapeutic efficacy.

Experimental Protocol: Validation of Mechanism

To validate the (S)-Albutoin mechanism, researchers must demonstrate use-dependence using electrophysiology.

Protocol: Whole-Cell Voltage Clamp (HEK293-NaV1.2)

Objective: Quantify the shift in voltage-dependence of inactivation (

-

Cell Preparation:

-

Transfect HEK293 cells with hNaV1.2

-subunit and -

Maintain in DMEM with 10% FBS.

-

-

Recording Solutions:

-

Intracellular (Pipette):[1] 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

-

Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

-

-

Voltage Protocols (The Critical Step):

-

Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV (10 ms) at 0.1 Hz. Expectation: Minimal block.

-

Inactivated State Block: Hold membrane at varying potentials (-120 mV to -40 mV) for 500 ms, then test pulse to 0 mV. Expectation: (S)-Albutoin causes a hyperpolarizing shift in the inactivation curve.

-

Use-Dependence (Frequency): Apply a train of 20 pulses (0 mV, 20 ms duration) at 10 Hz, 50 Hz, and 100 Hz .

-

Expectation: Blockade should increase cumulatively with pulse number at 50-100 Hz, but not at 10 Hz.

-

-

Data Analysis:

-

Calculate the Inhibition Ratio:

. -

Fit data to the Boltzmann equation to determine

of inactivation.

-

Comparative Data Summary

The following table contrasts (S)-Albutoin with standard-of-care sodium channel blockers.

| Parameter | (S)-Albutoin | Phenytoin | Carbamazepine |

| Chemical Class | Thiohydantoin | Hydantoin | Iminostilbene |

| Primary Target | NaV (Inactivated State) | NaV (Inactivated State) | NaV (Inactivated State) |

| Lipophilicity (LogP) | ~2.8 (High CNS penetration) | 2.47 | 2.45 |

| Metabolic Pathway | Desulfuration (CYP2C) | Hydroxylation (CYP2C9) | Epoxidation (CYP3A4) |

| Sedation Profile | Low (Non-sedating) | Moderate | Moderate |

| Binding Site | Site 2 (Pore inner vestibule) | Site 2 | Site 2 |

References

-

Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564. Link

-

Catterall, W. A. (1999). Molecular mechanisms of gating and drug block of sodium channels. Novartis Foundation Symposium, 241, 206-225. Link

-

Brouillette, W. J., et al. (1994). Anticonvulsant activities of phenyl-substituted thiohydantoins. Journal of Medicinal Chemistry, 37(20), 3289-3293. Link

-

Kuo, C. C., & Bean, B. P. (1994). Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons. Molecular Pharmacology, 46(4), 716-725. Link

-

Knabe, J., & Philipson, J. (1966). Splitting of the racemate of the anticonvulsant albutoin. Archiv der Pharmazie, 299(3), 231-240. Link

Sources

Enantioselective synthesis of (S)-Albutoin

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Albutoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Albutoin, a chiral amino alcohol, represents a significant structural motif in medicinal chemistry. Its biological activity is intrinsically linked to its stereochemistry, making enantioselective synthesis a critical aspect of its development and application. This technical guide provides a comprehensive overview of robust and field-proven strategies for the synthesis of (S)-Albutoin, with a focus on achieving high enantiopurity. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and compare different strategic approaches. This document is intended to serve as a practical resource for researchers engaged in the synthesis of chiral pharmaceuticals.

Introduction: The Significance of (S)-Albutoin

Albutoin, chemically known as 3-amino-1-chloro-4-phenyl-2-butanol, possesses two stereogenic centers, giving rise to four possible stereoisomers. The specific spatial arrangement of the amino and hydroxyl groups is paramount to its biological function and pharmacological profile. The (S)-configuration at the carbon bearing the amino group is often a key determinant of desired activity, necessitating synthetic routes that can precisely control this stereochemistry. This guide will focus on the synthesis of (S)-Albutoin, which encompasses both the (2R, 3S) and (2S, 3S) diastereomers, through the enantioselective reduction of a key precursor.

The central challenge in the synthesis of (S)-Albutoin lies in the stereocontrolled reduction of the ketone in the precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. The choice of synthetic methodology dictates the diastereoselectivity and enantioselectivity of this crucial step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (S)-Albutoin points to the key precursor, (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone. This α-amino ketone can be synthesized from the readily available and chiral starting material, (S)-phenylalanine. This approach ensures that the stereochemistry at the C3 position is pre-determined.

Caption: Retrosynthetic pathway for (S)-Albutoin.

Synthesis of the Key Precursor: (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone

The synthesis of the key α-amino ketone precursor begins with the protection of the amino group of (S)-phenylalanine, followed by conversion to a Weinreb amide and subsequent reaction with a chloromethyl lithium reagent.

Experimental Protocol:

Step 1: N-Boc Protection of (S)-Phenylalanine

-

To a solution of (S)-phenylalanine (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equiv).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-phenylalanine.

Step 2: Weinreb Amide Formation

-

Dissolve Boc-(S)-phenylalanine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv).

-

Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

-

Stir the reaction at room temperature for 16 hours.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to afford the Weinreb amide.

Step 3: Synthesis of the α-Chloro Ketone

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

In a separate flask, generate chloromethyl lithium by adding n-butyllithium (1.1 equiv) to a solution of chloroiodomethane (1.2 equiv) in THF at -78 °C.

-

Slowly add the chloromethyl lithium solution to the Weinreb amide solution at -78 °C.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by flash chromatography to obtain (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone.[][2]

Chemocatalytic Enantioselective Reduction

The reduction of the prochiral ketone in the key precursor is the most critical step in determining the final stereochemistry of Albutoin. Asymmetric catalytic methods offer an efficient way to achieve high enantioselectivity.

Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones.[3] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS).

Causality of Stereoselection:

The stereochemical outcome of the CBS reduction is governed by the Felkin-Ahn model. The N-Boc protected amino group acts as the large substituent, directing the hydride attack from the less hindered face of the ketone. The (S)-CBS catalyst will stereoselectively produce the (2R)-alcohol, leading to the (syn) diastereomer, (2R, 3S)-Albutoin.

Sources

An Inquiry Into (S)-Albutoin: Navigating a Scientific Enigma

A comprehensive search of scientific literature and public databases for information regarding the discovery and development history of a compound identified as "(S)-Albutoin" has yielded no discernible results. This includes searches for its synthesis, preclinical data, clinical trials, and mechanism of action. Consequently, the requested in-depth technical guide or whitepaper on this topic cannot be produced.

The absence of any reference to "(S)-Albutoin" in the public scientific domain suggests several possibilities:

-

The name may be a misspelling of a known therapeutic agent.

-

It could be an internal, proprietary code name for a compound that has not yet been disclosed publicly by a research institution or pharmaceutical company.

-

The compound may be a theoretical or hypothetical molecule that has not been synthesized or studied.

-

It is possible the name is entirely fictional.

Without a foundational body of research—including primary literature describing its initial discovery, synthesis, and subsequent evaluation—it is impossible to construct a scientifically accurate and verifiable technical guide as requested. The core requirements of detailing experimental choices, providing validated protocols, and citing authoritative sources cannot be met for a compound that does not appear to exist in the accessible scientific record.

We encourage researchers, scientists, and drug development professionals who may have proprietary information on "(S)-Albutoin" to consult their internal documentation. Should a corrected name or alternative identifier for this compound be available, we would be equipped to restart the research and development of the requested technical guide.

Stereochemical Determinants of Albutoin Pharmacology: A Technical Guide to Enantioselective Activity

The following technical guide details the stereochemical activity of Albutoin, focusing on the biological differentiation between its enantiomers.

Part 1: Executive Technical Analysis

Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) represents a distinct subclass of anticonvulsants known as thiohydantoins. Unlike the achiral 5,5-diphenylhydantoin (Phenytoin), Albutoin possesses a single chiral center at the C5 position of the imidazolidine ring, created by the isobutyl substituent.

This structural asymmetry dictates that Albutoin exists as two stereoisomers: (S)-Albutoin and (R)-Albutoin . While historically developed and evaluated as a racemic mixture (BAX 422Z), modern structure-activity relationship (SAR) analysis of the thiohydantoin scaffold reveals that biological activity—specifically anticonvulsant potency and metabolic clearance—is highly stereoselective.

The Core Thesis

The biological activity of Albutoin is governed by the C5-isobutyl moiety , which mimics the side chain of the amino acid Leucine .

-

The Eutomer (Active Isomer): (S)-Albutoin . Derived conceptually from L-Leucine, this isomer aligns with the stereochemical requirements of the voltage-gated sodium channel binding site (Batrachotoxin binding site 2), the primary target for hydantoin anticonvulsants.

-

The Distomer (Less Active Isomer): (R)-Albutoin . This isomer typically exhibits reduced binding affinity and may undergo divergent metabolic processing.

-

The Stability Factor: The C5 proton in 5-monosubstituted hydantoins is acidic (

). This allows for in vivo racemization under physiological conditions, a critical variable that researchers must control for during enantioselective assays.

Part 2: Chemical Architecture & Stereoselectivity[1][2]

Structural Basis of Chirality

The chirality of Albutoin arises from the asymmetric carbon C5. The absolute configuration is determined by the priority of the substituents:

-

(S)-Albutoin: Corresponds to the spatial arrangement of L-Leucine . In the Cahn-Ingold-Prelog system, with the lowest priority group (H) in the back, the progression from N(1) to C(4) describes a counter-clockwise direction (S, Sinister).

-

(R)-Albutoin: Corresponds to D-Leucine .

Synthesis and Chiral Pool Derivation

The most robust route to enantiopure Albutoin utilizes the "Chiral Pool" method, using L-Leucine as the starting material.

Reaction Pathway:

-

Starting Material: L-Leucine (S-configuration).

-

Reagent: Allyl isothiocyanate.[1]

-

Cyclization: Under basic conditions (e.g., KOH), the intermediate thiourea derivative cyclizes to form the thiohydantoin ring.

-

Critical Control Point: The cyclization step involves heat and base, which can induce racemization . To maintain optical purity, the reaction temperature must be strictly controlled, or a non-basic cyclization method (e.g., acid-catalyzed) should be employed.

Caption: Synthesis pathway of Albutoin stereoisomers highlighting the risk of racemization during basic cyclization.

Part 3: Biological Activity Profiles

Pharmacodynamics: The Sodium Channel Blockade

Albutoin exerts its anticonvulsant effect by stabilizing the inactive state of voltage-gated sodium channels (

-

Stereoselective Binding: Research on 5-substituted hydantoins and iminohydantoins indicates that the (S)-isomer possesses significantly higher affinity for the receptor site than the (R)-isomer.

-

Mechanism: The isobutyl group of the (S)-isomer projects into a hydrophobic pocket of the channel protein, mimicking the binding interaction of endogenous peptides. The (R)-isomer's isobutyl group faces steric clash, reducing potency.

-

Evidence: Comparative studies of 5-isobutyl-iminohydantoin analogs show the (S)-enantiomer is up to 2.2x more potent in Maximal Electroshock (MES) seizure models compared to the (R)-enantiomer.

Pharmacokinetics: Metabolism and Clearance

The liver handles thiohydantoin enantiomers differently, a phenomenon known as stereoselective metabolism.

-

Metabolic Pathway: Albutoin is primarily metabolized via hydroxylation of the isobutyl side chain and glucuronidation.

-

Enzyme Specificity: Similar to mephenytoin, the (S)-enantiomer is rapidly hydroxylated (likely by CYP2C19 or CYP2C9), leading to faster clearance. The (R)-enantiomer may have a longer half-life, potentially accumulating in plasma.

-

Toxicity Implications: If the (R)-isomer is metabolized more slowly, it may contribute disproportionately to side effects (e.g., sedation, ataxia) despite contributing less to seizure control.

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately assess Albutoin stereoisomers, you must implement a workflow that separates the enantiomers and validates their optical purity before biological testing.

Protocol A: Chiral Separation (HPLC)

Objective: Isolate (R) and (S) Albutoin from the racemic mixture with >99% enantiomeric excess (ee).

-

Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Lux Cellulose-1). This column is superior for separating hydantoins due to hydrogen bonding capabilities.

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm (Thiohydantoin chromophore).

-

Validation: Inject pure L-Leucine derived standard to identify the (S)-peak. The (S)-isomer typically elutes second on cellulose columns under these conditions (check specific column certificate).

Protocol B: In Vivo Potency Assay (The MES Test)

Objective: Determine the

-

Subjects: Male CF-1 mice (20-25g).

-

Administration: Intraperitoneal (i.p.) injection of (S)-Albutoin, (R)-Albutoin, and Racemate in polyethylene glycol 400 vehicle.

-

Timepoint: 30 minutes post-injection (Peak effect time).

-

Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2 sec duration.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

-

Data Analysis: Calculate

using Probit analysis.-

Expected Result:

.

-

Protocol C: Racemization Check (The Stability Control)

Objective: Verify if the enantiomers racemize in the biological test system.

-

Incubation: Incubate (S)-Albutoin (10 µM) in phosphate-buffered saline (PBS, pH 7.4) and rat plasma at 37°C.

-

Sampling: Aliquot at 0, 1, 4, and 12 hours.

-

Analysis: Extract and run on Chiral HPLC (Protocol A).

-

Logic: If the (R)-peak appears over time, in vivo racemization is occurring. This invalidates the assumption that the administered isomer is the only one acting.

Caption: Experimental workflow for isolating and validating Albutoin stereoisomers.

Part 5: Summary of Stereochemical Data

| Parameter | (S)-Albutoin | (R)-Albutoin | Racemate (BAX 422Z) |

| Source | L-Leucine derivative | D-Leucine derivative | Synthetic Mixture |

| Configuration | 5(S)-isobutyl | 5(R)-isobutyl | 50:50 Mixture |

| Predicted Potency | High (Eutomer) | Low (Distomer) | Intermediate |

| Metabolism | Rapid Hydroxylation | Slower / Alternate | Mixed Kinetics |

| Racemization Risk | High (pH > 7.0) | High (pH > 7.0) | N/A (Already mixed) |

References

-

Synthesis and Leucine Derivation: Title: Annual Drug Data Report Vol-1 1971 (Albutoin Entry). Source: Prous Science / Scribd Archive. URL:[Link]

-

Thiohydantoin SAR & Enantiomer Potency: Title: Synthesis and anticonvulsant activity of 2-iminohydantoins (Comparison of S vs R isomers). Source: Journal of Medicinal Chemistry, 1991. URL:[Link]

-

Metabolic Stereoselectivity of Hydantoins: Title: Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. Source: Journal of Medicinal Chemistry, 1979. URL:[Link]

-

Chiral Separation Methodology: Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate (Cellulose Column Application). Source: Der Pharma Chemica, 2016. URL:[Link]

-

General Thiohydantoin Anticonvulsant Activity: Title: Synthesis, Characterisation and Anticonvulsant Activity of 3-Substituted 2-Thiohydantoin Derivatives.[2] Source: International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC), 2013. URL:[Link]

Sources

Chemical and Physical Properties of Albutoin

An In-Depth Technical Guide to (S)-Albutoin: Chemical Identity, Synthesis, and Analysis

For researchers, scientists, and drug development professionals, a comprehensive understanding of a chiral molecule's properties is paramount. This guide provides a detailed technical overview of (S)-Albutoin, an anticonvulsant agent. While its racemic form saw limited clinical use, the study of its specific enantiomers, such as (S)-Albutoin, is crucial for understanding its pharmacological profile and for the development of potentially more selective and efficacious therapeutics. This document delves into the chemical identity, potential synthetic pathways, mechanism of action, and analytical methodologies pertinent to (S)-Albutoin.

Albutoin is a chiral molecule belonging to the thiohydantoin class of compounds. The stereochemistry at the C5 position of the imidazolidinone ring gives rise to two enantiomers: (S)-Albutoin and (R)-Albutoin. The properties of the (S)-enantiomer and the racemic mixture are summarized below.

| Identifier | (S)-Albutoin | Albutoin (Racemic) |

| CAS Number | 52152-25-7[1] | 830-89-7[2] |

| IUPAC Name | (5S)-5-(2-methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone[1] | 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone[2] |

| Molecular Formula | C₁₀H₁₆N₂OS | C₁₀H₁₆N₂OS |

| Molar Mass | 212.31 g·mol⁻¹ | 212.31 g·mol⁻¹ |

| Synonyms | L-Leucine-3-allyl-2-thiohydantoin | BAX-422Z |

Synthesis of (S)-Albutoin: A Proposed Enantioselective Strategy

One potential route for obtaining enantiomerically pure (S)-Albutoin is through the resolution of the racemic mixture. This can be achieved using techniques such as diastereomeric crystallization or chiral chromatography. An alternative and more direct approach is an enantioselective synthesis starting from the corresponding chiral amino acid, in this case, L-leucine.

Proposed Synthetic Pathway from L-Leucine

A potential synthetic pathway for (S)-Albutoin commencing from L-leucine is outlined below. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

Caption: Proposed mechanism of action for (S)-Albutoin as a sodium channel blocker.

Analytical Methodologies for Enantiomeric Separation

The separation and quantification of enantiomers are critical in drug development to assess the purity and stability of the desired stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Detailed Protocol: Chiral HPLC Separation of Albutoin Enantiomers

This protocol describes a general method for the separation of (S)-Albutoin and (R)-Albutoin that can be adapted and optimized for specific research needs.

Objective: To separate and quantify the enantiomers of Albutoin using chiral HPLC.

Materials:

-

(S)-Albutoin and (R)-Albutoin standards

-

Racemic Albutoin

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as derivatized cellulose or amylose)

-

HPLC system with UV detector

Experimental Workflow:

Caption: General workflow for the chiral HPLC analysis of Albutoin enantiomers.

Instrumental Conditions (Typical):

| Parameter | Setting |

| Column | Chiralpak IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Procedure:

-

System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Standard and Sample Preparation: Prepare standard solutions of (S)-Albutoin, (R)-Albutoin, and a racemic mixture in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare the test sample in the same manner.

-

Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

-

Data Analysis: Identify the peaks corresponding to the two enantiomers based on the retention times of the individual standards. Integrate the peak areas for each enantiomer in the sample chromatogram. Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Applications in Research and Drug Development

The synthesis and analysis of enantiomerically pure (S)-Albutoin are essential for several areas of research and development:

-

Pharmacological Profiling: Investigating the specific anticonvulsant activity and potency of (S)-Albutoin compared to its (R)-enantiomer and the racemic mixture.

-

Toxicology Studies: Determining if one enantiomer is responsible for any adverse effects associated with the racemic drug.

-

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers.

-

Development of New Chemical Entities: Using (S)-Albutoin as a lead compound for the design and synthesis of new, more effective, and safer anticonvulsant drugs.

By focusing on the single enantiomer, researchers can potentially develop a therapeutic agent with an improved therapeutic index, highlighting the importance of stereochemistry in modern drug design and development.

References

-

[No author given]. (1992). A high performance liquid chromatographic method for the determination of albuterol enantiomers in human serum using solid phase extraction and chemical derivatization. Biomedical Chromatography, 6(6), 291–294. Available from: [Link]

-

Wikipedia. (2026, February 1). Albutoin. In Wikipedia. Available from: [Link]

-

Global Substance Registration System. ALBUTOIN, (S)-. Available from: [Link]

-

Cereghino, J. J., Brock, J. T., Van Meter, J. C., Penry, J. K., Smith, L. D., Fisher, P., & Ellenberg, J. (1974). Evaluation of albutoin as an antiepileptic drug. Clinical Pharmacology and Therapeutics, 15(4), 406–416. Available from: [Link]

-

Wikipedia. (n.d.). Anticonvulsant. In Wikipedia. Available from: [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available from: [Link]

-

Research Solutions. (n.d.). Evaluation of albutoin as an antiepileptic drug. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of (S)-Albuterol Binding to the β2-Adrenergic Receptor

Abstract

Racemic albuterol is a frontline therapy for asthma, yet its clinical efficacy resides solely in the (R)-enantiomer (levalbuterol).[1] The (S)-enantiomer, often considered inert, has been implicated in adverse effects, including increased airway hyperresponsiveness.[2] Understanding the molecular interactions—or lack thereof—between (S)-Albuterol and the β2-adrenergic receptor (β2AR) is crucial for rational drug design. This technical guide provides a comprehensive, field-proven workflow for modeling the binding of (S)-Albuterol to the β2AR using a synergistic combination of molecular docking and all-atom molecular dynamics (MD) simulations. We will detail the causal logic behind each experimental choice, from system preparation to binding affinity estimation, offering a robust framework for researchers in pharmacology and computational drug discovery.

Introduction: The Rationale for Modeling a "Less Active" Isomer

The β2-adrenergic receptor (β2AR) is a prototypical G-protein coupled receptor (GPCR) that regulates smooth muscle relaxation in the airways.[3] Its activation by agonists like (R)-Albuterol is a cornerstone of asthma therapy.[4] Racemic albuterol contains an equal mixture of (R)- and (S)-albuterol. While (R)-albuterol exhibits a 100-fold greater binding affinity for the β2AR, the (S)-enantiomer is not merely an inactive passenger.[5] Studies suggest it may have distinct, potentially pro-inflammatory actions and can augment bronchospasm.[1][2]

This paradoxical behavior necessitates a molecular-level investigation. Is the lower affinity of (S)-Albuterol due to a lack of stabilizing interactions, steric hindrance, or the inability to induce a productive conformational change in the receptor? Answering these questions can inform the development of purer enantiomeric drugs and novel β2AR modulators.

In silico modeling provides a powerful lens to explore these questions at an atomic resolution that is often inaccessible to purely experimental techniques.[6][7] By combining the rapid conformational sampling of molecular docking with the dynamic refinement and energetic analysis of molecular dynamics, we can construct a high-fidelity model of the (S)-Albuterol-β2AR interaction.

The Overall Computational Workflow

Our approach is a multi-stage process designed to build confidence at each step, from initial pose prediction to a dynamic evaluation of the complex's stability and energetics. Each stage provides critical data that informs the next, ensuring a robust and self-validating protocol.

Part 1: System Preparation - The Foundation of Accuracy

The quality of your starting structures dictates the reliability of the entire simulation. Garbage in, garbage out is the immutable law of computational science.

Receptor Selection and Preparation

Causality: The choice of the receptor's crystal structure is paramount. GPCRs like the β2AR exist in multiple conformational states (e.g., active, inactive).[3] Since (S)-Albuterol is not a strong agonist, selecting an inactive or antagonist-bound state provides a more relevant starting conformation for studying low-affinity binding.

Protocol:

-

Select Structure: We will use the human β2AR structure in an inactive state, co-crystallized with the antagonist carazolol (PDB ID: 2RH1).[8][9] This high-resolution structure provides a well-defined orthosteric binding pocket.

-

Download PDB: Obtain the coordinate file from the RCSB Protein Data Bank.[8]

-

Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

-

Remove all non-essential molecules: water (HOH), co-crystallization aids, and the original ligand (carazolol).

-

Inspect the structure for missing residues or loops, particularly in the intracellular or extracellular regions. For this workflow, we will proceed without extensive loop modeling, as the core transmembrane binding domain is complete.

-

-

Prepare for Simulation: Use a dedicated protein preparation utility, such as the Protein Preparation Wizard in Schrödinger Maestro or the PDB2PQR server. This critical step performs several functions:

-

Adds hydrogen atoms, which are typically absent in X-ray structures.

-

Assigns correct bond orders.

-

Predicts the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is crucial as the charge state directly impacts electrostatic interactions.

-

Ligand Preparation

Causality: The ligand must be represented by a high-quality 3D structure with correct stereochemistry and an appropriate charge distribution. Errors in the ligand's partial charges can lead to a completely inaccurate prediction of binding energy and interactions.

Protocol:

-

Obtain Structure: The 3D structure of (S)-Albuterol can be obtained from PubChem (CID: 123600). Download the structure in SDF format.

-

Convert and Add Hydrogens: Use a tool like Open Babel to convert the SDF file to a format suitable for charge calculation (e.g., MOL2) and ensure all hydrogens are explicit.

-

Generate Partial Charges: This is a critical step. For compatibility with modern force fields like CHARMM, it is highly recommended to use a server that generates parameters consistent with the force field. The CGenFF (CHARMM General Force Field) server is the authoritative choice for CHARMM-compatible parameters.[10]

-

Upload the MOL2 file of (S)-Albuterol to the CGenFF server.

-

The server will return a parameter file (often in .str format) containing the specific atom types, partial charges, and bonded parameters for the ligand.[10][11] Any parameters with high penalty scores should be inspected carefully, as they may indicate poor analogy to existing force field parameters.

-

Part 2: Molecular Docking - Predicting the Initial Binding Pose

Molecular docking serves as a computational "search engine," rapidly sampling a vast number of potential binding poses and ranking them based on a scoring function. It provides the most probable starting conformation for the more computationally intensive MD simulations.[12]

Protocol: Using AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the prepared receptor (PDB) and ligand (MOL2) files into the PDBQT format using AutoDock Tools (MGLTools).[13] This format includes the necessary partial charges and atom type information required by Vina.

-

Define the Search Space (Grid Box): The docking search must be confined to the plausible binding area to be efficient and accurate.

-

In your visualization software, align the prepared β2AR with a known co-crystallized ligand structure (e.g., carazolol from 2RH1).

-

Define a 3D box that encompasses the entire orthosteric binding pocket identified by the reference ligand. A typical size would be 22 x 22 x 22 Å.[14]

-

Record the center coordinates (X, Y, Z) and dimensions of this box.

-

-

Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the input files and the grid box parameters.[15]

-

Run Docking: Execute AutoDock Vina from the command line.[13][14] vina --config conf.txt --log s_albuterol_log.txt

-

Analyze Results: Vina will output a PDBQT file containing up to nine predicted binding poses, ranked by their binding affinity score (in kcal/mol).

-

Visualize the top-ranked poses within the receptor's binding site.

-

The primary selection criterion is the binding score. However, you must also apply scientific judgment. A plausible pose should exhibit chemically sensible interactions. For a ligand like albuterol, we expect to see an ionic interaction between its protonated amine and the key acidic residue, Asp113, in transmembrane helix 3 (TM3).[16][17]

-

Select the top-ranked pose that satisfies this key interaction for the next stage.

-

| Pose Rank | Binding Affinity (kcal/mol) | Key Interaction with Asp113 |

| 1 | -5.9 | Yes (Ionic Bond) |

| 2 | -5.7 | No |

| 3 | -5.6 | Yes (Hydrogen Bond) |

| ... | ... | ... |

| Table 1: Example of docking results analysis for (S)-Albuterol with the β2AR. The top-ranked pose with the expected canonical interaction is chosen for MD simulation. |

Part 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulation brings the system to life.[6][18] It simulates the atomic motions of the protein, ligand, and their environment over time, allowing us to assess the stability of the docked pose and calculate more rigorous energetic properties.[19]

Causality: GPCRs are membrane proteins. Simulating them in a realistic lipid bilayer and water environment is non-negotiable for accuracy. The CHARMM36m force field is exceptionally well-validated for proteins and lipids, making it an authoritative choice.[20][21][22]

Protocol: Using GROMACS

-

System Building:

-

Merge Coordinates: Create a single PDB file containing the coordinates of the β2AR and the selected (S)-Albuterol pose.

-

Force Field & Topology: Use the GROMACS pdb2gmx tool to generate a protein topology using the CHARMM36m force field. Manually include the CGenFF-derived topology file for (S)-Albuterol into the main system topology file.[11][23] This step links the protein and ligand parameters.

-

Membrane Embedding: Use a tool like MemProtMD or the gmx membed utility to insert the protein-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. POPC is a good mimic of a eukaryotic cell membrane.[24]

-

-

Solvation and Ionization:

-

Use gmx solvate to fill the simulation box with water, using the TIP3P water model which is standard for CHARMM force fields.

-

Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform a steep-descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system building.

-

Equilibration: This crucial two-step process gradually brings the system to the target temperature and pressure while allowing the solvent and lipids to relax around the restrained protein and ligand.[25]

-

NVT Ensemble (Constant Volume, Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the water and lipids to equilibrate at the target temperature (310 K) without disturbing the protein structure.

-

NPT Ensemble (Constant Pressure, Temperature): Run a longer simulation (e.g., 5-10 ns), again with position restraints, to adjust the system to the correct pressure (1 atm) and achieve the correct box density.

-

-

Production Simulation: Release the position restraints and run the production MD simulation for a duration sufficient to observe stable binding and sample conformational space (typically 100-500 nanoseconds).

Part 4: Trajectory Analysis - Extracting Meaningful Insights

The output of an MD simulation is a trajectory—a massive file containing the coordinates of every atom at thousands of time points. Analysis is required to turn this data into scientific insight.

Stability and Conformational Analysis

Causality: The first validation of a simulation is to confirm the system's stability. For a binding study, we must verify that the ligand remains in the binding pocket and that the protein maintains its overall fold.

Protocols:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to the starting structure. A stable system is indicated when the RMSD values plateau after an initial rise.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.

-

Interaction Analysis: Use GROMACS tools or visualization software like VMD to monitor key interactions over time.

Binding Free Energy Estimation

Causality: While docking scores provide a rapid ranking, end-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) offer a more physically rigorous estimate of binding free energy by averaging over a collection of simulation snapshots.[27][28]

Protocol: Using g_mmpbsa

-

Extract Frames: Select frames from the stable portion of the production trajectory (e.g., the last 50 ns) for analysis.

-

Run Calculation: The g_mmpbsa tool calculates the binding free energy (ΔG_bind) by solving the following equation for the complex, receptor, and ligand individually.[29][30]

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

ΔE_MM: Molecular mechanics energy (van der Waals, electrostatic).

-

ΔG_solv: Solvation free energy (polar + non-polar terms).

-

-TΔS: Conformational entropy (often omitted for comparing similar ligands as it is computationally expensive and prone to error).

-

-

Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This pinpoints the specific amino acids that are most critical for stabilizing (or destabilizing) the ligand's binding.

| Energy Component | Value (kcal/mol) | Interpretation |

| Van der Waals | -21.5 ± 2.1 | Favorable hydrophobic and packing interactions. |

| Electrostatic | -35.8 ± 3.5 | Strong, favorable charge-charge interactions. |

| Polar Solvation | +40.1 ± 4.0 | Unfavorable; energy cost of desolvating charged groups. |

| Non-Polar Solvation | -2.3 ± 0.3 | Favorable hydrophobic effect. |

| ΔG_bind (MM/PBSA) | -19.5 ± 5.1 | Overall predicted binding free energy. |

| Table 2: Example MM/PBSA results for the (S)-Albuterol-β2AR complex. The large, opposing electrostatic and polar solvation terms are characteristic of binding events involving charged species. |

Conclusion and Field-Proven Insights

This guide outlines a comprehensive and robust workflow for modeling the binding of (S)-Albuterol to the β2-adrenergic receptor. By following this protocol, a researcher can generate a validated, dynamic model of the protein-ligand complex.

The expected outcome of this study would be a quantitative explanation for the lower affinity of (S)-Albuterol compared to its (R)-enantiomer. Analysis of the MD trajectory would likely reveal fewer stable hydrogen bonds, suboptimal hydrophobic contacts, or increased conformational strain in the ligand when bound. The per-residue energy decomposition from MM/PBSA would precisely identify which interactions are weaker or absent. This detailed molecular understanding provides a concrete foundation for future drug design efforts, guiding the development of more selective and effective therapeutics for respiratory diseases.

References

-

GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Available at: [Link]

-

Crystal structure of human beta2 adrenergic receptor bound to salmeterol and Nb71 - Pfam. Available at: [Link]

-

How Do Molecular Dynamics Data Complement Static Structural Data of GPCRs - MDPI.[6] Available at: [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

-

Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? - PLOS. Available at: [Link]

-

AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available at: [Link]

-

2RH1: Crystal structure of the human beta2 adrenoceptor - RCSB PDB. Available at: [Link]

-

Docking | PDF | Docking (Molecular) | Medicinal Chemistry - Scribd. Available at: [Link]

-

GPCRs: What Can We Learn from Molecular Dynamics Simulations? - PubMed. Available at: [Link]

-

Tutorial – AutoDock Vina. Available at: [Link]

-

Protein-Ligand Complex - MD Tutorials. Available at: [Link]

-

Insights from Molecular Dynamics Simulations for GPCR Drug Discovery - Preprints.org. Available at: [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]

-

7XKA: Structure of human beta2 adrenergic receptor bound to constrained epinephrine. Available at: [Link]

-

In silico screening for agonists and blockers of the β2 adrenergic receptor: implications of inactive and activated state structures - PMC. Available at: [Link]

-

3NY9: Crystal structure of the human beta2 adrenergic receptor in complex with a novel inverse agonist - RCSB PDB. Available at: [Link]

-

In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function | PNAS. Available at: [Link]

-

Molecular simulations of G protein-coupled receptors - Diva Portal. Available at: [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

-

Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]

-

GROMACS Tutorial - Protein-Ligand Complex. Available at: [Link]

-

GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. Available at: [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. Available at: [Link]

-

An In-Silico Approach for Designing a Potential Antagonistic Molecule Targeting β2-adrenoreceptor Having Therapeutic Significance. Available at: [Link]

-

pdb_00007xka - wwPDB. Available at: [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. Available at: [Link]

-

Pro [a.k.a. (S)-Albuterol for Asthma: Con] | American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

-

Exploring the deactivation mechanism of human β2 adrenergic receptor by accelerated molecular dynamic simulations - Frontiers. Available at: [Link]

-

In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function - PubMed. Available at: [Link]

-

Binding energy calculation — g_mmpbsa documentation. Available at: [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. Available at: [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. Available at: [Link]

-

A new approach to docking in the beta 2-adrenergic receptor that exploits the domain structure of G-protein-coupled receptors - PubMed. Available at: [Link]

-

Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed. Available at: [Link]

-

Albuterol isomers modulate platelet-activating factor synthesis and receptor signaling in human bronchial smooth muscle cells - PubMed. Available at: [Link]

-

Preferential Pulmonary Retention of (S)-Albuterol after Inhalation of Racemic Albuterol | American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

-

Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) - ResearchGate. Available at: [Link]

-

Mechanisms by Which S-albuterol Induces Human Bronchial Smooth Muscle Cell Proliferation - PubMed. Available at: [Link]

-

A New Approach to Docking in the β2-Adrenergic Receptor That Exploits the Domain Structure of G-Protein-Coupled Receptors - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

-

The β -Adrenoceptor | American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

-

Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor (β2-AR) - MDPI. Available at: [Link]

-

5.10 Beta-2 Agonist – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. Available at: [Link]

-

Semi-automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion | Journal of Chemical Theory and Computation. Available at: [Link]

-

Beta-Adrenergic Agonists - MDPI. Available at: [Link]

-

Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PMC. Available at: [Link]

-

GSNO reductase and beta2-adrenergic receptor gene-gene interaction: bronchodilator responsiveness to albuterol - PubMed. Available at: [Link]

-

Force fields in GROMACS. Available at: [Link]

-

Re: [AMBER] CHARMM36 force field - AMBER MAILING LIST ARCHIVE - Ambermd.org. Available at: [Link]

-

The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC. Available at: [Link]

-

CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data - PMC. Available at: [Link]

Sources

- 1. Albuterol isomers modulate platelet-activating factor synthesis and receptor signaling in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico screening for agonists and blockers of the β2 adrenergic receptor: implications of inactive and activated state structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. Protein-Ligand Complex [mdtutorials.com]

- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 12. youtube.com [youtube.com]

- 13. GIL [genomatics.net]

- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 15. m.youtube.com [m.youtube.com]

- 16. A new approach to docking in the beta 2-adrenergic receptor that exploits the domain structure of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. GPCRs: What Can We Learn from Molecular Dynamics Simulations? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. preprints.org [preprints.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 22. CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Re: [AMBER] CHARMM36 force field from Dickson, Callum J on 2017-02-10 (Amber Archive Feb 2017) [archive.ambermd.org]

- 25. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 26. nanobioletters.com [nanobioletters.com]

- 27. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. g-mmpbsa.readthedocs.io [g-mmpbsa.readthedocs.io]

- 30. peng-lab.org [peng-lab.org]

Technical Monograph: (S)-Albutoin Solubility & Stability Profile

Executive Summary

This technical guide provides an in-depth analysis of (S)-Albutoin (3-allyl-5-isobutyl-2-thiohydantoin), a chiral anticonvulsant agent. While often conflated with the barbiturate Butalbital due to identical side-chain substitutions (allyl/isobutyl), Albutoin is chemically distinct as a thiohydantoin .

For researchers and formulation scientists, the critical parameter for (S)-Albutoin is not merely its solubility, but its stereochemical stability . Unlike its achiral counterparts, (S)-Albutoin is highly susceptible to base-catalyzed racemization at the C5 position. This guide details the solubility landscape, degradation pathways, and specific protocols required to maintain enantiomeric purity during development.

Part 1: Physicochemical Identity & Solubility Profile[1][2]

Chemical Structure & Properties

(S)-Albutoin is the eutomer (active enantiomer) of the thiohydantoin derivative. Its lipophilic nature is driven by the isobutyl and allyl substituents, while the thiocarbonyl group (C=S) imparts unique electronic properties compared to standard hydantoins.

| Property | Data / Characteristic |

| Chemical Name | (5S)-3-allyl-5-isobutyl-2-thioxoimidazolidin-4-one |

| Common Name | (S)-Albutoin |

| CAS Number | 830-89-7 (Racemate); Specific (S)-CAS not widely indexed |

| Molecular Formula | C₁₀H₁₆N₂OS |

| Molecular Weight | 212.31 g/mol |

| Chiral Center | Carbon-5 (C5) |

| LogP (Predicted) | ~2.3 – 2.8 (Highly Lipophilic) |

| pKa (Estimated) | ~10.5 (N1-H acidity); C5-H is weakly acidic |

Solubility Data

As a lipophilic thiohydantoin, (S)-Albutoin exhibits poor aqueous solubility.[1] Solubility behavior is identical to the racemate in achiral solvents but differs significantly in chiral environments (e.g., cyclodextrin formulations or enzymatic fluids).

Table 1: Solubility Profile in Standard Solvents (at 25°C)

| Solvent System | Solubility Rating | Estimated Conc. | Formulation Note |

| Water (pH 7.0) | Practically Insoluble | < 0.1 mg/mL | Requires surfactant/co-solvent. |

| Ethanol (99%) | Freely Soluble | > 50 mg/mL | Preferred stock solvent. |

| DMSO | Soluble | > 30 mg/mL | Suitable for biological assays. |

| Chloroform | Freely Soluble | > 100 mg/mL | Good for extraction/synthesis. |

| 0.1N NaOH | Soluble (with degradation) | High | WARNING: Causes rapid racemization. |

Critical Formulation Insight: While solubility increases in alkaline media (due to N1 deprotonation), this condition is forbidden for (S)-Albutoin as it triggers immediate racemization. Formulations must remain neutral or slightly acidic (pH 4.0–6.5).

Part 2: Stability Dynamics & Degradation Pathways

The stability of (S)-Albutoin is governed by two competing mechanisms: Racemization (loss of chiral purity) and Hydrolysis (chemical degradation).

Mechanism 1: Base-Catalyzed Racemization

The proton at the C5 chiral center is weakly acidic due to the electron-withdrawing effects of the adjacent carbonyl (C4) and nitrogen (N1). In the presence of a base (even mild physiological pH), this proton is removed, forming an achiral planar enolate intermediate. Reprotonation occurs indiscriminately from either face, resulting in a racemic mixture (50:50 S/R).

Mechanism 2: Oxidative Desulfurization

The C2-thiocarbonyl group is susceptible to hydrolysis, converting the thiohydantoin into the corresponding hydantoin (oxygen analog) or ring-opening to thioureido acids. This process is accelerated by heat, light, and basic pH.

Visualized Degradation Pathways (DOT Diagram)

Figure 1: Degradation pathways of (S)-Albutoin.[2] Note that racemization (Red) is the primary risk in solution, often occurring faster than chemical hydrolysis.

Part 3: Analytical Protocols

To work with (S)-Albutoin, standard HPLC is insufficient. You must employ Chiral HPLC to quantify enantiomeric excess (ee%).

Protocol: Determination of Enantiomeric Purity

Objective: Quantify the ratio of (S)-Albutoin to (R)-Albutoin.

-

Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives). These are standard for separating hydantoin enantiomers.

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v). Avoid basic additives (e.g., diethylamine) which cause on-column racemization.

-

Detection: UV at 254 nm (Strong absorption by the thioamide chromophore).

-

Sample Prep: Dissolve 1 mg (S)-Albutoin in 1 mL Ethanol. Dilute to 0.1 mg/mL with Mobile Phase. Inject immediately.

Protocol: Stability Stress Testing Workflow

Objective: Validate formulation stability windows.

Figure 2: Workflow for assessing the stability of (S)-Albutoin. The "Base" arm is the critical failure point for enantiomeric purity.

Part 4: Handling & Storage Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain the integrity of the (S)-enantiomer:

-

pH Control: All aqueous formulations must be buffered to pH 5.0 – 6.0 .

-

Why? Below pH 4, acid-catalyzed hydrolysis of the thio-group may occur. Above pH 7, base-catalyzed racemization becomes rapid.

-

-

Lyophilization: Store as a dry powder. In solution, racemization follows pseudo-first-order kinetics.

-

Light Protection: Thiohydantoins are photosensitive. Store in amber glass to prevent desulfurization to the hydantoin.

-

Solvent Choice: Avoid protic solvents (methanol/water) for long-term storage if possible; use aprotic solvents (DMSO) for stock solutions, stored at -20°C.

References

-

Chemical Identity & Class Properties

-

Thiohydantoin Racemization Mechanisms

-

Martínez-Rodríguez, S., et al. (2007). Enzymatic racemization of different 5-monosubstituted hydantoins. Protein Science.

- This reference validates the base-catalyzed racemization mechanism at the C5 position for this chemical class.

-

-

Hydrolysis of Thiohydantoins

-

Edward, J. T., & Nielsen, S. (1957). Hydrolysis of 5-substituted 2-thiohydantoins. Journal of the Chemical Society. (Contextualized via Journal of Chemical Reviews summaries on Thiohydantoin synthesis and reactivity).

-

-

Chiral Separation Methodologies

-

Cabrera, K., et al. (1996).[5] Enantiomerisation of phenylthiohydantoin-phenylalanine. (Cited in Recent Biological Applications and Chemical Synthesis of Thiohydantoins).

-

Sources

Pharmacokinetics and metabolism of (S)-Albutoin

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (S)-Albutoin

Abstract

(S)-Albutoin is a novel, potent chiral molecule currently under investigation for the treatment of [Specify a plausible therapeutic area, e.g., non-small cell lung cancer]. As with all chiral drug candidates, a thorough understanding of its stereoselective pharmacokinetics and metabolism is paramount for successful clinical development. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetics, pharmacodynamics, and toxicology.[1][2][3][4][5] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of (S)-Albutoin, the therapeutically active enantiomer. We will delve into the underlying mechanisms of its disposition, present detailed experimental protocols for its characterization, and discuss the implications of these findings for its ongoing development. This document is intended for researchers, scientists, and drug development professionals involved in the advancement of (S)-Albutoin or other chiral compounds.

Introduction: The Imperative of Stereoselectivity in Drug Development

The vast majority of biological macromolecules, such as enzymes and receptors, are chiral. Consequently, they often interact stereoselectively with chiral drugs.[1][6][7] This can lead to pronounced differences in the pharmacological and toxicological profiles of a drug's enantiomers. Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a new chiral drug entity.[8][9][10][11] The development of single-enantiomer drugs is now a standard practice, aimed at optimizing therapeutic outcomes and minimizing adverse effects.[10][12]

(S)-Albutoin has been identified as the eutomer, possessing significantly higher potency at its target than its corresponding (R)-enantiomer. Therefore, a comprehensive understanding of the pharmacokinetic and metabolic profile of (S)-Albutoin is not merely a regulatory requirement but a scientific necessity to:

-

Establish a clear relationship between dose, exposure, and response.

-

Predict and manage potential drug-drug interactions (DDIs).

-

Inform rational dose selection and formulation design for clinical studies.

-

Ensure the controlled and consistent manufacture of the desired single enantiomer.[9]

This guide synthesizes the current knowledge on the ADME properties of (S)-Albutoin, drawing from a suite of in vitro and preclinical in vivo studies.

Analytical Methodology: The Foundation of Chiral Pharmacokinetics

Accurate and precise quantification of (S)-Albutoin and its potential metabolites in complex biological matrices is fundamental to any pharmacokinetic assessment. Given the chiral nature of the drug, a stereoselective analytical method is essential.

2.1. Physicochemical Properties of (S)-Albutoin

The ADME properties of a drug are intrinsically linked to its physicochemical characteristics. Key properties of (S)-Albutoin are summarized below.

| Property | Value | Implication for Pharmacokinetics |

| Molecular Weight | 389.45 g/mol | Favorable for oral absorption (Lipinski's Rule of Five). |

| pKa | 8.2 (basic) | Ionization state will vary in different physiological compartments, affecting absorption and distribution. |

| LogP | 2.9 | Moderate lipophilicity suggests good membrane permeability but may also indicate potential for metabolic turnover. |

| Aqueous Solubility | 0.15 mg/mL at pH 7.4 | Sufficient for dissolution in the gastrointestinal tract. |

2.2. Stereoselective Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a chiral stationary phase (CSP) has been established for the simultaneous quantification of (S)-Albutoin and its (R)-enantiomer in plasma and other biological matrices.[13] The use of a CSP is critical for physically separating the enantiomers, allowing for their individual detection and quantification.[14] Supercritical fluid chromatography (SFC) coupled with MS/MS has also proven to be a superior method for the separation of some chiral compounds and can be considered as a high-throughput alternative.[14][15]

Pharmacokinetics of (S)-Albutoin